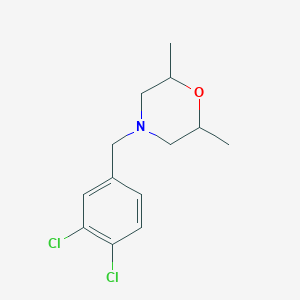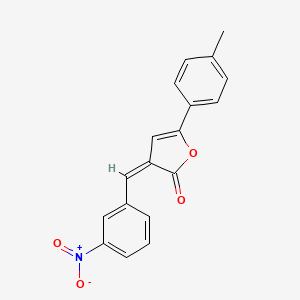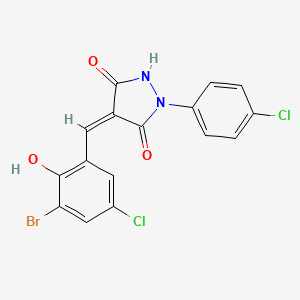
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine (DCBD) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of morpholine derivatives and is known for its ability to interact with various biological systems.
Applications De Recherche Scientifique
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine has been used in various scientific research applications such as pharmacology, toxicology, and neuroscience. It has been found to exhibit a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties. 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine has also been used as a tool for studying the role of ion channels in various biological processes.
Mécanisme D'action
The mechanism of action of 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine is complex and involves multiple targets. It has been shown to interact with various ion channels, including voltage-gated potassium channels, calcium channels, and chloride channels. 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine has also been found to modulate the activity of G protein-coupled receptors and ionotropic receptors. The exact mechanism of action of 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. In addition, 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine has some limitations for use in lab experiments. It is highly toxic and should be handled with care. In addition, 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine has low solubility in water, which can limit its use in some biological assays.
Orientations Futures
There are several future directions for research on 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine. One area of interest is the development of new analogs with improved biological activity and reduced toxicity. Another area of research is the identification of the specific targets of 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine and the elucidation of its mode of action. 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine has also been proposed as a potential therapeutic agent for the treatment of various diseases, including cancer and fungal infections. Therefore, further research is needed to explore the potential clinical applications of 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine.
Conclusion
In conclusion, 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine is a unique chemical compound that has been widely used in scientific research. It has a wide range of biological activities and has been used as a tool for studying various biological processes. 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine and to explore its potential clinical applications.
Méthodes De Synthèse
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine can be synthesized by the reaction of 3,4-dichlorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base. The reaction proceeds smoothly and yields a white crystalline solid. The purity of the compound can be further improved by recrystallization.
Propriétés
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-9-6-16(7-10(2)17-9)8-11-3-4-12(14)13(15)5-11/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGFYWOIUPVNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-1,2-ethanediylbis{2-[benzyl(methylsulfonyl)amino]benzamide}](/img/structure/B5136173.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5136185.png)

![1-allyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136212.png)

![N-benzyl-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136226.png)
![N-(2,5-dimethylphenyl)-2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5136228.png)
![3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide](/img/structure/B5136230.png)
![5-({[3-(dimethylamino)phenyl]amino}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136244.png)
![3,5-dimethoxy-N-({1-[4-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5136246.png)
![3-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5136248.png)
![N-{[(3-cyano-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5136262.png)
![4-chloro-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B5136270.png)
